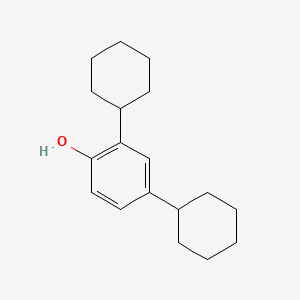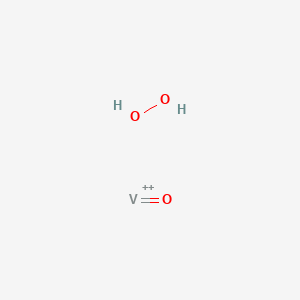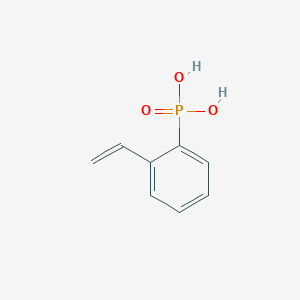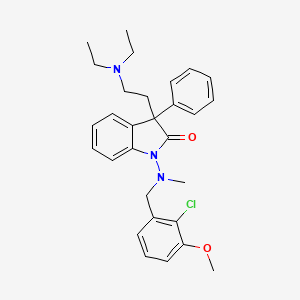
2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- is a complex organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone derivatives typically involves multi-step organic reactions. Common starting materials include indole or indoline derivatives, which undergo various functional group modifications. The specific synthetic route for this compound might involve:
N-Alkylation: Introduction of the 2-chloro-3-methoxybenzyl group via nucleophilic substitution.
Amidation: Formation of the amide bond with the diethylaminoethyl group.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Indolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents for diseases like cancer and inflammation.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Indolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some indolinone derivatives inhibit kinases, which are enzymes involved in cell signaling and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Sunitinib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.
Propriétés
Numéro CAS |
33391-46-7 |
|---|---|
Formule moléculaire |
C29H34ClN3O2 |
Poids moléculaire |
492.0 g/mol |
Nom IUPAC |
1-[(2-chloro-3-methoxyphenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H34ClN3O2/c1-5-32(6-2)20-19-29(23-14-8-7-9-15-23)24-16-10-11-17-25(24)33(28(29)34)31(3)21-22-13-12-18-26(35-4)27(22)30/h7-18H,5-6,19-21H2,1-4H3 |
Clé InChI |
RZGMPXKESNTYNP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C(=CC=C3)OC)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


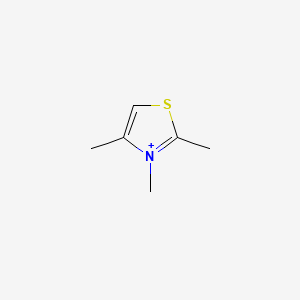
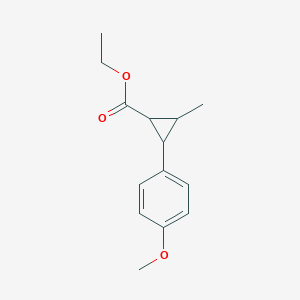
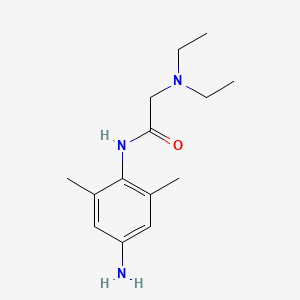
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)


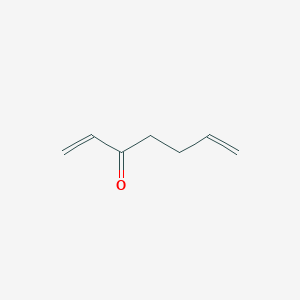

![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)

